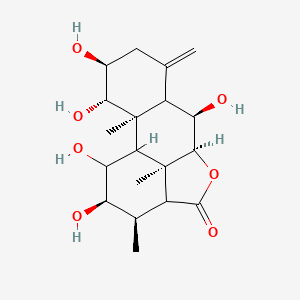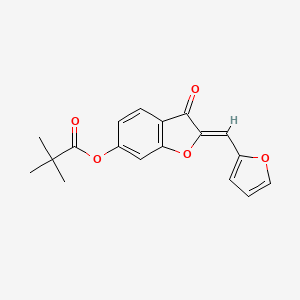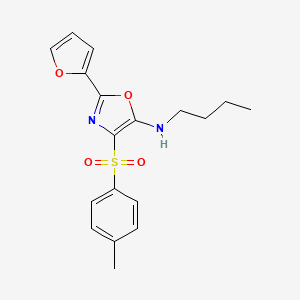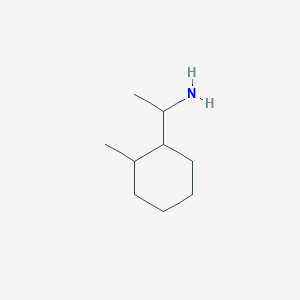
1-(4-chlorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea, also known as CP-690,550, is a small molecule drug that was initially developed as an immunosuppressant for the treatment of autoimmune diseases. It was first synthesized in 2003 by Pfizer, and it was found to inhibit the activity of Janus kinase (JAK) enzymes, which play a critical role in the signaling pathways of immune cells. Since then, CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition Performance
1-(4-chlorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea has been explored for its potential in corrosion inhibition, particularly for protecting mild steel in corrosive environments. Research conducted by Mistry, Patel, Patel, and Jauhari (2011) demonstrated the compound's effectiveness as a corrosion inhibitor in 1 N HCl solutions. Their study utilized weight loss measurements, potentiodynamic polarization, linear polarization, electrochemical impedance spectroscopy, and scanning electron microscopy to evaluate the compound's protective capabilities. The compound exhibited a mixed mode of inhibition and strong adsorption on the steel surface, forming a protective layer and confirming its utility in corrosion prevention applications (Mistry et al., 2011).
Antimicrobial Activities
The compound has been synthesized and assessed for its antimicrobial properties. Patel and Shaikh (2011) prepared derivatives of 1-(4-chlorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea and evaluated them for antimicrobial activity. Their findings highlighted the compound's efficacy against various bacterial and fungal strains, showcasing its potential in developing new antimicrobial agents. The study further emphasized the structural modifications that could enhance the compound's antimicrobial performance, indicating a promising avenue for future pharmaceutical research (Patel & Shaikh, 2011).
Pharmaceutical Importance
Further research has delved into the pharmaceutical significance of 1-(4-chlorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea derivatives. Studies have synthesized and evaluated these compounds for their biological activity, including their role as plant growth regulators and their antimicrobial, antifungal, and antitubercular properties. These investigations contribute to understanding the compound's multifaceted applications in medical and agricultural fields, underscoring its relevance in synthesizing new therapeutic agents and agricultural chemicals with specific biological activities (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c20-15-6-8-16(9-7-15)22-19(26)21-12-13-24-18(25)11-10-17(23-24)14-4-2-1-3-5-14/h1-11H,12-13H2,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARCKFFDOBSJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2655204.png)

![3-Pyridin-2-yl-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655211.png)
![N-benzyl-N-(6-ethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2655213.png)
![2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2655215.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2655217.png)





